3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid
Description
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a sulfamoyl linkage
Properties
CAS No. |
2408610-96-6 |
|---|---|
Molecular Formula |
C17H13N3O4S |
Molecular Weight |
355.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The cyano and methyl groups are introduced through subsequent functionalization reactions.
The sulfamoyl group is then introduced via a sulfonation reaction, where the indole derivative is treated with a sulfonyl chloride in the presence of a base . Finally, the benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the indole moiety.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the sulfamoyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions . The cyano group may also play a role in modulating the compound’s electronic properties, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-4-methyl-1H-indole-7-sulfonamide
- 3-cyano-4-methyl-1H-indole-7-carboxylic acid
- 3-cyano-4-methyl-1H-indole-7-yl benzenesulfonamide
Uniqueness
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
